molecular formula C27H46O2 B014518 20-Hydroxycholesterol CAS No. 516-72-3

20-Hydroxycholesterol

Cat. No.: B014518
CAS No.: 516-72-3
M. Wt: 402.7 g/mol
InChI Key: MCKLJFJEQRYRQT-MGNSQDQZSA-N
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Description

20-hydroxycholesterol is an oxysterol that is cholesterol substituted by a hydroxy group at position 20. It has a role as a human metabolite and a mouse metabolite. It is a 20-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid.
This compound is a natural product found in Bombyx mori and Homo sapiens with data available.

Mechanism of Action

Target of Action

20-Hydroxycholesterol (20S-OHC) is a human metabolite of cholesterol . It has been identified as an endogenous ligand for the sigma-2 receptor , which had previously been considered an orphan receptor . This receptor is known to play a role in various cellular processes, including cell proliferation and survival .

Mode of Action

20S-OHC has been found to be an allosteric activator of the Hedgehog signaling pathway . This means that it binds to a site on the receptor that is distinct from the primary active site, leading to a change in the receptor’s conformation and enhancing its activity . This interaction with the Hedgehog signaling pathway has implications in cancer research .

Biochemical Pathways

The primary biochemical pathway affected by 20S-OHC is the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and survival . By acting as an allosteric activator of this pathway, 20S-OHC can influence these cellular processes .

Pharmacokinetics

As a cholesterol metabolite, it is likely that it follows similar metabolic pathways as cholesterol .

Result of Action

The activation of the Hedgehog signaling pathway by 20S-OHC can lead to changes in cell differentiation, growth, and survival . This has potential implications in various health conditions, including cancer . For example, the activation of this pathway has been associated with the proliferation of cancer cells .

Action Environment

The action of 20S-OHC can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the activity of the Hedgehog signaling pathway . Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially influence the stability and efficacy of 20S-OHC .

Biochemical Analysis

Biochemical Properties

20-Hydroxycholesterol has been found to be an allosteric activator of the Hedgehog signaling pathway . This pathway is crucial for many aspects of development, cell differentiation, and tissue polarity . It interacts with proteins such as Smoothened (Smo), a G protein-coupled receptor that is a key player in the Hedgehog signaling pathway .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation and differentiation of chicken satellite cells at high concentrations . It also plays a role in the regulation of muscle development, which is crucial for maintaining efficient growth and development in meat-type chickens .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an allosteric activator of the Smoothened protein, which is part of the Hedgehog signaling pathway . This activation has implications in cancer research .

Temporal Effects in Laboratory Settings

Oxysterols, including this compound, are known to play key roles in central nervous system functioning, immune cell response, cell death, or migration and are involved in age-related diseases, cancers, autoimmunity, or neurological disorders .

Dosage Effects in Animal Models

Studies on related oxysterols have shown that they can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway . It is a product of the oxidation of cholesterol and plays a role in the regulation of cholesterol homeostasis .

Transport and Distribution

This compound is transported to the Golgi apparatus in a process that depends on ATP levels, temperature, and lysosome function . This suggests that it may be distributed within cells through a vesicular pathway .

Subcellular Localization

This compound selectively accumulates in the Golgi membrane . This subcellular localization may influence its activity or function within the cell .

Properties

CAS No.

516-72-3

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

MCKLJFJEQRYRQT-MGNSQDQZSA-N

SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

516-72-3

physical_description

Solid

Synonyms

(20S)-20-hydroxycholesterol
(20S)-cholest-5-ene-3 beta,20-diol
20 alpha-hydroxycholesterol
20-hydroxycholesterol
20-hydroxycholesterol, (3beta,20 xi)-isomer
20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer
20alpha-hydroxycholesterol
20R-hydroxycholesterol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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